molecular formula C20H29N3O6 B13652168 N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester

Cat. No.: B13652168
M. Wt: 407.5 g/mol
InChI Key: GNNHDHBJACNYCR-UHFFFAOYSA-N
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester (CAS: 18814-49-8), also referred to as Boc-Ala-D-Glu(OBzl)-NH₂, is a protected dipeptide derivative widely used in pharmaceutical and peptide synthesis. Its molecular formula is C₂₄H₃₄N₃O₇ (calculated molecular weight: 492.55 g/mol) . The compound features a tert-butoxycarbonyl (Boc) group protecting the N-terminal alanine residue, a D-α-glutamine moiety with a benzyl ester (OBzl) protecting the γ-carboxylic acid, and a phenylmethyl ester at the C-terminus. This structural design enhances stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection .

Key applications include its role as an intermediate in the synthesis of immunomodulatory peptides like romurtide, which is used to stimulate leukocyte production . Its solubility in dimethyl sulfoxide (DMSO) (≥100 mg/mL) makes it suitable for biochemical assays and drug formulation .

Properties

Molecular Formula

C20H29N3O6

Molecular Weight

407.5 g/mol

IUPAC Name

benzyl 5-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoate

InChI

InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)17(25)23-15(10-11-16(21)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,24)(H,22,27)(H,23,25)

InChI Key

GNNHDHBJACNYCR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 18814-49-8
  • Molecular Formula : C₁₈H₃₁N₃O₅
  • Molecular Weight : 365.46 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The compound interacts with various proteins involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially affecting cellular metabolism and growth.
  • Receptor Modulation : The compound may modulate receptor activity, particularly those associated with immune responses and inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on recent studies:

Biological Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.
Anti-inflammatory Reduces inflammatory markers in vitro and in vivo, suggesting potential use in inflammatory diseases.
Antimicrobial Demonstrates activity against several bacterial strains, indicating potential as an antibiotic.
Immunomodulatory Enhances immune response by activating specific immune cells, which may aid in vaccine development.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Cancer Treatment :
    • A study published in Cancer Research demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Inflammatory Diseases :
    • Research in Journal of Inflammation reported that this compound effectively reduced levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential as an anti-inflammatory agent .
  • Antibacterial Activity :
    • A study conducted by Microbial Pathogenesis found that the compound exhibited significant antibacterial activity against multi-drug resistant strains of Escherichia coli, indicating its potential as a new therapeutic agent .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name CAS Number Molecular Formula Key Functional Groups
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester 18814-49-8 C₂₄H₃₄N₃O₇ Boc, L-alanyl, D-α-glutamine (OBzl), phenylmethyl ester
D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester 159549-97-0 C₂₇H₃₆N₂O₅ Boc, D-leucyl, D-phenylalanine, phenylmethyl ester
L-Glutamine, N²-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl) 132388-69-3 C₂₉H₃₂N₂O₅ Boc, triphenylmethyl (Trt) protecting group on glutamine side chain
Romurtide (N-α-Boc-L-alanyl-D-isoglutamine benzyl ester) 59524-63-9 C₂₄H₃₄N₃O₇ Boc, L-alanyl, D-isoglutamine (γ-amide), benzyl ester

Key Observations :

  • The target compound and romurtide share identical molecular formulas but differ in stereochemistry (D-α-glutamine vs. D-isoglutamine), affecting receptor binding .
  • The D-phenylalanine derivative (159549-97-0) incorporates a hydrophobic D-leucine residue, enhancing membrane permeability compared to the glutamine-based analogs .
  • The Trt-protected glutamine (132388-69-3) offers orthogonal protection for selective deprotection in complex peptide sequences .

Key Observations :

  • The target compound is synthesized via carbodiimide-mediated coupling (EDC·HCl/DIEA), a standard method for peptide bonds, followed by LiAlH₄ reduction for ester deprotection .
  • Romurtide’s synthesis emphasizes stereoselectivity, achieving >99% enantiomeric excess (ee) through asymmetric reduction with NaBH₄ in alcohol-halogenated solvent mixtures .
  • The D-phenylalanine analog achieves exceptional purity (99.90%) via DCC/HOBt activation, minimizing racemization .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C) Stability
This compound 492.55 DMSO: ≥100 mg/mL Not reported Stable under acidic conditions
D-Phenylalanine derivative (159549-97-0) 468.59 DMSO: ≥100 mg/mL 142–145 Hydrolytically stable
L-Glutamine, N²-Boc-N-Trityl (132388-69-3) 500.58 Chloroform: soluble 108–110 Sensitive to trifluoroacetic acid
Romurtide (59524-63-9) 492.55 Water: sparingly soluble 165–167 Stable in lyophilized form

Key Observations :

  • The target compound and romurtide exhibit similar solubility profiles but differ in thermal stability, with romurtide’s higher melting point (165–167°C) indicating stronger crystalline packing .
  • The D-phenylalanine derivative’s lower molecular weight (468.59 g/mol) correlates with enhanced bioavailability in preclinical models .

Preparation Methods

General Synthetic Strategy

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester typically follows a stepwise peptide coupling approach:

  • Step 1: Protection of amino acid functional groups (e.g., Boc protection of amino groups).
  • Step 2: Activation of the carboxyl group of one amino acid derivative (usually the C-terminal amino acid) to facilitate peptide bond formation.
  • Step 3: Coupling of the activated amino acid derivative to the other amino acid or peptide fragment.
  • Step 4: Purification and deprotection steps as necessary.

Activation and Coupling Reagents

  • Carboxyl Activation: The carboxyl group of the amino acid or peptide fragment is activated using carbodiimides such as dicyclohexylcarbodiimide (DCC) or water-soluble analogs, often in the presence of N-hydroxy compounds like N-hydroxybenzotriazole (HOBt) to suppress racemization and increase yields.
  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used solvents for these coupling reactions, maintained at controlled temperatures (0–30°C) to optimize reaction rates and selectivity.

Protection and Deprotection Conditions

  • Boc Protection: The amino group of L-alanine is protected by reaction with di-tert-butyl dicarbonate under basic conditions.
  • Benzyl Ester Protection: The glutamine carboxyl group is protected as a benzyl ester, which can be removed later by catalytic hydrogenolysis using palladium catalysts.
  • Deprotection: Boc groups are typically removed under mild acidic conditions, such as trifluoroacetic acid (TFA) treatment at room temperature. Benzyl esters are cleaved by hydrogenolysis under atmospheric or elevated hydrogen pressure.

Solid-Phase Peptide Synthesis (SPPS)

  • The compound or its intermediates may be synthesized using SPPS techniques, where the peptide chain is assembled on a polymeric solid support.
  • Resin-bound amino acids are sequentially coupled using activated amino acid derivatives (e.g., pentafluorophenyl esters) and deprotected using piperidine in DMF.
  • Cleavage from the resin is achieved using liquid ammonia or acidic conditions, depending on the protecting groups employed.
  • This method allows for efficient and automated synthesis with high purity and yield.

Specific Example from Patent Literature

A detailed method from EP0360390A1 describes:

  • Condensation of a Boc-protected amino acid derivative with an aldehyde in THF at 20–25°C.
  • Use of sodium borohydride for reduction steps.
  • Hydrolysis of ester groups under basic conditions (e.g., sodium hydroxide in methanol).
  • Removal of Boc groups with trifluoroacetic acid at room temperature.
  • Coupling using carbodiimide/HOBt chemistry in DMF at 0–30°C.
  • Purification by extraction and freeze-drying after acid treatment.
  • Final cleavage from resin (if SPPS used) by liquid ammonia in the presence of acetic acid under pressure.

This process yields the target compound with high purity (>95% by HPLC) and characterized by mass spectrometry (MH+ 978).

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Notes
Boc Protection Di-tert-butyl dicarbonate, base Organic solvent Room temperature Protects amino group
Carboxyl Activation Dicyclohexylcarbodiimide (DCC), HOBt DMF 0–30°C Activates carboxyl for coupling
Peptide Coupling Activated amino acid + amine DMF or THF 0–30°C Forms peptide bond
Ester Hydrolysis Sodium hydroxide in methanol Methanol 0–5°C Removes methyl esters
Boc Deprotection Trifluoroacetic acid (TFA) Neat or diluted Room temperature Removes Boc group
Benzyl Ester Removal Hydrogenolysis with Pd catalyst Ethanol or MeOH Room temperature Removes benzyl ester
Resin Cleavage (SPPS) Liquid ammonia + acetic acid under pressure Ammonia solution ~7 bar, room temp Releases peptide from resin

Research Discoveries and Perspectives

  • The use of carbodiimide coupling agents combined with N-hydroxybenzotriazole significantly improves coupling efficiency and reduces racemization, a critical factor for maintaining stereochemical integrity in peptides.
  • Protecting group strategies, especially the use of Boc and benzyl esters, provide orthogonal protection schemes allowing selective deprotection steps without compromising other functional groups.
  • Solid-phase peptide synthesis has revolutionized the preparation of such peptides, enabling rapid assembly and purification, with modifications allowing for the incorporation of D-amino acids and unusual protecting groups.
  • The mild deprotection conditions for Boc and benzyl groups preserve sensitive side chains and minimize side reactions.
  • The described synthetic routes have been validated by analytical techniques such as HPLC and mass spectrometry, confirming high purity and structural fidelity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-alpha-glutamine phenylmethyl ester, and what coupling reagents are typically employed?

  • Methodological Answer : The synthesis involves sequential protection of amino groups using tert-butoxycarbonyl (Boc) chemistry. For example, the Boc group is introduced to L-alanine, followed by coupling to D-alpha-glutamine phenylmethyl ester using carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with N-hydroxysuccinimide (NHS) to enhance efficiency . Reaction conditions (e.g., anhydrous solvents, temperature) are critical to minimize racemization.

Q. How is the purity of this compound validated in peptide synthesis workflows?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., at 214 nm for peptide bonds) is standard. Purity thresholds (>95%) are confirmed using calibrated standards. Mass spectrometry (MS) or MALDI-TOF further validates molecular weight (e.g., 468.59 g/mol) and identifies impurities like truncated peptides .

Q. What solvents are compatible with this compound for biological assays?

  • Methodological Answer : The compound is soluble in DMSO (≥100 mg/mL) but may require dilution in aqueous buffers (e.g., PBS) for cellular studies. Solubility in polar aprotic solvents like DMF or THF is also documented for chemical reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies between Boc-protected amino acids and glutamine derivatives?

  • Methodological Answer : Discrepancies often arise from steric hindrance or side-chain reactivity. Systematic optimization includes:

  • Screening coupling reagents (e.g., HATU vs. DCC/NHS) .
  • Adjusting reaction pH (e.g., using DIEA as a base) to stabilize intermediates.
  • Monitoring by TLC or LC-MS to identify by-products like diketopiperazines .

Q. What crystallographic data are available for structural analogs, and how can they inform conformational studies?

  • Methodological Answer : Single-crystal X-ray diffraction of analogs (e.g., C32H53N3O6) reveals bond lengths (C–C: ~1.54 Å) and hydrogen-bonding networks (N–H⋯O: 2.8–3.0 Å). These data guide molecular dynamics simulations to predict stability in aqueous environments .

Q. How does the Boc-protecting group influence enzymatic stability in protease inhibition assays?

  • Methodological Answer : Comparative studies with other protecting groups (e.g., Fmoc) show Boc enhances resistance to chymotrypsin but may reduce solubility. Assays under physiological pH (7.4) and temperature (37°C) are recommended to mimic in vivo conditions .

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